![molecular formula C14H15NO3 B14254946 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 374897-77-5](/img/structure/B14254946.png)
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features both an oxetane ring and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-ethyloxetan-3-ylmethanol with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the isoindole dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the isoindole dione structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-oxetanemethanol: Shares the oxetane ring but lacks the isoindole dione structure.
Phthalimide derivatives: Contain the isoindole dione structure but differ in the substituents attached to the ring.
Uniqueness
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxetane ring and isoindole dione structure, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
374897-77-5 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[(3-ethyloxetan-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO3/c1-2-14(8-18-9-14)7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6H,2,7-9H2,1H3 |
InChI Key |
DDQAGIVGJXCODX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


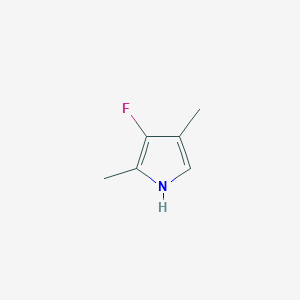
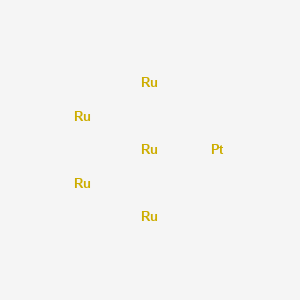

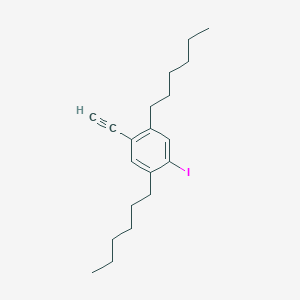
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)

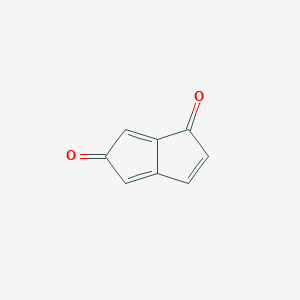


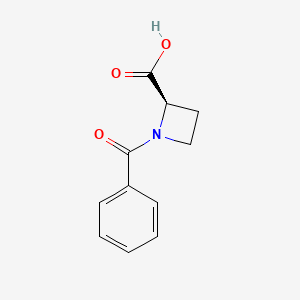
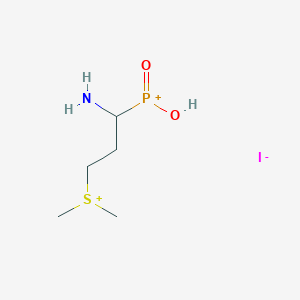
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
